3-(Isoquinolin-6-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-isoquinolin-6-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H8N2O/c13-5-3-12(15)10-1-2-11-8-14-6-4-9(11)7-10/h1-2,4,6-8H,3H2 |
InChI Key |
XXMHRSFGXPOKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-(Isoquinolin-6-yl)-3-oxopropanenitrile is its potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Case Study: Breast Cancer Models
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a selective action against malignant cells .
Treatment of Glaucoma
The compound has been investigated for its role in treating glaucoma by reducing intraocular pressure. A patent application describes formulations that include this compound as part of combination therapies aimed at managing this condition effectively.
Key Findings :
- The compound may contribute to lowering intraocular pressure, which is crucial for glaucoma management .
Modulation of Kinase Activity
Another notable application of this compound is its potential to modulate kinase activity, specifically targeting pathways involved in tumorigenesis and abnormal cell proliferation.
Mechanism :
- The compound interacts with phosphoinositide 3-kinase (PI3K) pathways, which are critical in regulating cell growth and survival. This modulation may provide therapeutic benefits in conditions mediated by kinases such as insulin receptor and IGF-1 receptor .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound, particularly concerning neurodegenerative diseases.
Findings :
- In vivo studies have shown that the compound can exert protective effects against neuronal damage, suggesting its potential use in treating conditions like Parkinson's disease.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against resistant bacterial strains, indicating its potential as an antibiotic agent.
Case Study: Infection Control
- Objective : Assess antimicrobial efficacy against multi-drug resistant strains.
- Results : Effective inhibition of growth was observed in resistant bacterial strains, highlighting its role in infection control.
Table 1: Summary of Applications and Findings
| Application | Study Focus | Key Results |
|---|---|---|
| Anticancer Activity | Breast Cancer Models | Significant apoptosis induction |
| Treatment of Glaucoma | Intraocular Pressure Reduction | Potential to lower intraocular pressure |
| Kinase Modulation | Tumorigenesis and Cell Proliferation | Interaction with PI3K pathways |
| Neuroprotection | Neurodegenerative Diseases | Protective effects against neuronal damage |
| Antimicrobial Properties | Resistance Bacterial Strains | Effective growth inhibition |
Comparison with Similar Compounds
Key Observations:
Structural Diversity: Heteroaromatic Substituents: Isoquinoline, quinoline, indole, and thiophene substituents enhance π-π stacking and hydrogen-bonding interactions, influencing biological activity (e.g., biofilm inhibition in indole derivatives ). Electron-Withdrawing Groups: Nitriles and ketones increase electrophilicity, facilitating nucleophilic additions or cyclizations (e.g., Knoevenagel condensations in nicotinonitrile synthesis ).
Synthetic Flexibility: Indole derivatives are synthesized via direct coupling of cyanoacetic acid with indole under acidic conditions , whereas tert-butyl phenyl analogs require organometallic reagents (e.g., CH₃Li) . Microwave-assisted multi-component reactions improve yields for pyrazolo[3,4-b]pyridine intermediates .
Applications: Medicinal Chemistry: Indole- and quinoline-based derivatives show promise as biofilm inhibitors or β-lactamase inhibitors . Material Science: Thiophene-substituted variants are used in organic electronics due to their conjugated systems .
Research Findings and Trends
- Biological Activity : Indole derivatives (e.g., 3-(1H-indol-3-yl)-3-oxopropanenitrile) exhibit biofilm formation inhibitory activity, attributed to their planar structures interacting with microbial enzymes .
- Catalytic Innovations: Acidic ionic liquids (e.g., tributyl phosphonium-based) enhance the synthesis of nicotinonitriles from 3-oxopropanenitriles, achieving >90% yields under green conditions .
- SAR Studies : Substituents like methoxy groups (e.g., 5-methoxy-indol-3-yl) modulate solubility and target binding, as seen in tubulin polymerization inhibitors .
Preparation Methods
Demethylation of 6-Methoxyisoquinoline
Treatment of 6-methoxyisoquinoline with 48% aqueous HBr under reflux yields isoquinolin-6-ol in 82% yield . The reaction proceeds via acid-catalyzed cleavage of the methyl ether, followed by neutralization and recrystallization from isopropanol. This method offers high efficiency and scalability.
Pyridine Hydrochloride-Mediated Demethylation
Heating 6-methoxyisoquinoline with pyridine hydrochloride at 160°C for 12 hours provides isoquinolin-6-ol in 27% yield . While lower yielding, this approach avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.
Strategies for Introducing the 3-Oxopropanenitrile Moiety
Mitsunobu Coupling with Cyanoethyl Derivatives
The Mitsunobu reaction, widely used for etherification, could couple isoquinolin-6-ol with a nitrile-containing alcohol. For example:
-
Reagents :
This method mirrors the synthesis of 6-[2-[(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxazolyl]ethoxy]isoquinoline, where DEAD and triphenylphosphine mediated ether formation. Challenges include the stability of 3-hydroxy-2-oxopropanenitrile under Mitsunobu conditions.
Nucleophilic Acylation Followed by Cyanation
A two-step sequence involving:
-
Acylation : Reacting isoquinolin-6-ol with chloroacetone in the presence of a base (e.g., K₂CO₃) to form 3-(isoquinolin-6-yl)propan-2-one.
-
Cyanation : Treating the ketone intermediate with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., ZnI₂) to introduce the nitrile group.
This route benefits from mild conditions but requires careful control of regioselectivity during acylation.
Direct Coupling via Knoevenagel Condensation
Condensing isoquinolin-6-carbaldehyde with cyanoacetic acid in the presence of a catalytic amine (e.g., piperidine) could yield the target compound. However, the absence of a reported aldehyde precursor necessitates additional synthetic steps to oxidize the 6-position of isoquinoline.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Considerations
-
Triphenylphosphine is critical for Mitsunobu reactions, stabilizing intermediates via phosphorane formation.
-
Lewis acids (e.g., ZnI₂) facilitate nitrile introduction by activating carbonyl groups toward nucleophilic attack.
Purification and Characterization
Chromatographic Techniques
Crystallization
Recrystallization from isopropanol or toluene yields high-purity products, as demonstrated in isoquinolin-6-ol syntheses.
Spectroscopic Characterization
-
¹H NMR : Key signals include aromatic protons (δ 7.09–9.05 ppm for isoquinoline) and ketone-related peaks (δ 2.11–2.44 ppm).
-
Mass spectrometry : Molecular ion peaks (e.g., m/z 242 [M+H⁺]) confirm successful coupling.
Challenges and Alternative Approaches
Nitrile Stability
Nitrile groups may hydrolyze under acidic or basic conditions. Using anhydrous solvents and inert atmospheres mitigates decomposition.
Regioselectivity
Competing reactions at alternative positions (e.g., isoquinoline N-oxide formation) necessitate directing groups or protective strategies.
Q & A
Q. Methodological Insight :
- Docking simulations : Use software like AutoDock to predict binding poses with JAK1 (PDB: 6VXW) .
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) to assess selectivity .
How can researchers resolve contradictory data in enzymatic assays for 3-oxopropanenitrile-based kinase inhibitors?
Advanced Research Focus
Discrepancies in IC50 values often arise from assay conditions or off-target effects. Strategies include:
Orthogonal assays : Validate inhibition using:
- Biochemical assays (e.g., ADP-Glo™ for JAK1/3) .
- Cellular assays (STAT phosphorylation via Western blot) .
Control for solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference.
Metabolite stability : Test compounds in hepatocyte microsomes (e.g., human liver S9 fractions) to rule out rapid degradation .
Example : Delgocitinib showed variability in JAK3 inhibition due to metabolite formation; stability studies in human plasma clarified its primary target .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms nitrile (C≡N, ~110–120 ppm) and ketone (C=O, ~190–210 ppm) groups. Aromatic protons in isoquinoline appear as multiplet signals at δ 7.5–9.0 ppm .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with kinase residues). For analogs like 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, single-crystal X-ray validated the sp² hybridization of the nitrile group .
- HRMS : Exact mass determination (e.g., ESI-MS) ensures molecular integrity .
How can computational modeling guide the design of 3-oxopropanenitrile derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate compound-protein binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
- Metabolite identification : Use GLORYx to predict Phase I/II metabolites and avoid toxic intermediates .
Case Study : (R)-6c’s methyl-substituted spirocycle reduced CYP3A4 metabolism, improving half-life in vivo .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Basic Research Focus
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. malononitrile) to minimize dimerization .
- Safety : Nitrile handling requires PPE and fume hoods due to toxicity (CAS 4640-66-8: Xi hazard) .
- Batch reproducibility : Control moisture (use molecular sieves) to prevent hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
